



Application of Oxypurinol-¹³C,¹⁵N₂ in Mass Spectrometry for Accurate Quantification

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Compound of Interest		
Compound Name:	Oxypurinol-13C,15N2-1	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Oxypurinol¹³C, ¹⁵N₂ as a stable isotope-labeled internal standard in mass spectrometry-based
quantification of oxypurinol. The protocols are intended for bioanalytical studies, including
pharmacokinetics, therapeutic drug monitoring, and clinical trials involving the drug allopurinol
and its primary active metabolite, oxypurinol.

Introduction

Allopurinol is a widely prescribed medication for the management of hyperuricemia and gout.[1] It is rapidly metabolized in the body to its active metabolite, oxypurinol, which is a potent inhibitor of xanthine oxidase, the enzyme responsible for uric acid production.[1] The accurate quantification of oxypurinol in biological matrices is therefore crucial for assessing the therapeutic efficacy and pharmacokinetic properties of allopurinol.[1]

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative bioanalysis, offering high accuracy and precision by mitigating errors arising from sample preparation and matrix effects.[2] The use of a stable isotope-labeled internal standard that is chemically identical to the analyte ensures it behaves similarly during extraction, chromatography, and ionization, thereby compensating for variations in these steps.[2][3]

Oxypurinol-13C,15N2 is a superior choice as an internal standard for oxypurinol quantification compared to deuterated analogs.[3] Its key advantages include:



- Identical Chromatographic Behavior: The minimal mass difference resulting from ¹³C and ¹⁵N substitution leads to identical chromatographic retention times as the unlabeled oxypurinol, ensuring that both compounds experience the same matrix effects.[3] Deuterated standards, in contrast, can exhibit chromatographic shifts.[3]
- High Chemical Stability: The carbon-13 and nitrogen-15 isotopes are chemically stable and not susceptible to back-exchange with protons from the sample matrix or solvents, a potential issue with deuterium-labeled standards.[3]

These characteristics of Oxypurinol-¹³C,¹⁵N₂ contribute to more accurate and precise data, which is critical in drug development and clinical research.[3]

Quantitative Data Summary

The following table summarizes the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of oxypurinol in human plasma.

Parameter	Method 1	Method 2	Method 3
Internal Standard	Allopurinol-d ₂	Lamivudine	2,6-dichloropurine
Linearity Range (ng/mL)	80.0–8000	10–10,000	50-5000 (plasma)
Lower Limit of Quantification (LLOQ) (ng/mL)	80.0	10	50 (plasma)
Recovery (%)	85.36–91.20	70-80	Not Specified
Matrix Effect (IS- normalized)	1.003–1.030	Not Specified	Not Specified
Ionization Mode	Positive ESI	Negative ESI	Positive ESI
Reference	[4]	[5][6][7]	[7][8]

Experimental Protocols



This section details a representative LC-MS/MS protocol for the quantification of oxypurinol in human plasma using Oxypurinol-13C,15N2 as an internal standard.

Materials and Reagents

- Oxypurinol and Oxypurinol-¹³C, ¹⁵N₂ reference standards
- HPLC-grade acetonitrile, methanol, and water
- · LC-MS grade formic acid
- Drug-free human plasma

Instrumentation

- · High-performance liquid chromatography (HPLC) system capable of binary gradient elution
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation)

- To 100 μL of human plasma in a microcentrifuge tube, add 25 μL of the working internal standard solution (Oxypurinol-¹³C,¹⁵N₂ in 50% methanol).[1]
- Vortex the sample for 10 seconds.[1]
- Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[1]
- Vortex the mixture for 1 minute.[3]
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.[3]
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]
- Reconstitute the residue in 200 μL of the mobile phase.[3]
- Inject an aliquot onto the LC-MS/MS system.[3]



Liquid Chromatography

• Column: Hypersil Gold (150 mm × 4.6 mm, 5 μm) or equivalent reversed-phase column[2][4]

• Mobile Phase: 0.1% formic acid in water and acetonitrile (98:2, v/v)[2][4]

• Flow Rate: 0.8 mL/min[5]

· Column Temperature: Ambient

Mass Spectrometry

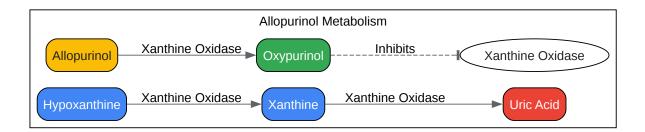
The mass spectrometer is operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.[1][4]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Oxypurinol	153.1	136.0
Oxypurinol- ¹³ C, ¹⁵ N ₂	156.1	139.0

Note: Specific MRM transitions and collision energies should be optimized for the specific mass spectrometer being used.[1][3]

Visualizations

Metabolic Pathway of Allopurinol

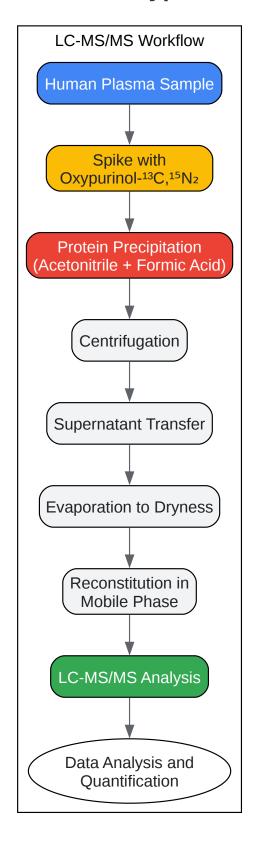


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Caption: Metabolic conversion of allopurinol and inhibition of uric acid synthesis.[1][9]

Experimental Workflow for Oxypurinol Quantification





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Caption: From sample preparation to final quantification of oxypurinol.[1]

Conclusion

The described LC-MS/MS method utilizing Oxypurinol-¹³C,¹⁵N₂ as an internal standard provides a robust and reliable approach for the quantification of oxypurinol in human plasma. The superior analytical performance of this stable isotope-labeled standard, combined with a straightforward sample preparation procedure, ensures high-quality data suitable for a wide range of clinical and research applications in the field of drug development and therapeutic drug monitoring.

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